Chemical structure and properties of 2-Bromo-4-fluoro-N-methylaniline
Chemical structure and properties of 2-Bromo-4-fluoro-N-methylaniline
An In-depth Technical Guide to 2-Bromo-4-fluoro-N-methylaniline: Structure, Properties, and Synthetic Utility
Abstract: 2-Bromo-4-fluoro-N-methylaniline is a halogenated and N-alkylated aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature, featuring bromine, fluorine, and a secondary amine on an aromatic scaffold, offers multiple handles for sophisticated molecular engineering. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic considerations, comprehensive spectroscopic characterization, and an exploration of its reactivity and applications for professionals in research, and drug development.
Chemical Identity and Physicochemical Properties
2-Bromo-4-fluoro-N-methylaniline is a substituted aromatic amine whose precise structural arrangement of electron-withdrawing halogens and an electron-donating N-methylamino group dictates its unique chemical behavior.
Chemical Structure
The molecule consists of an aniline core, N-methylated at the amino group. The aromatic ring is substituted with a bromine atom at position 2 (ortho to the amine) and a fluorine atom at position 4 (para to the amine).
Caption: Chemical structure of 2-Bromo-4-fluoro-N-methylaniline.
Physicochemical Data
The key identifying and physical properties are summarized below. These data are critical for reaction planning, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1037138-94-5 | [1] |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | |
| Appearance | Pale yellow to yellow liquid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | NRMQPVYJNLONGN-UHFFFAOYSA-N | [1] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [1] |
Synthesis and Mechanistic Insights
The synthesis of N-methylanilines from their primary aniline precursors is a fundamental transformation.[2] While various methods exist, selective mono-methylation can be challenging due to the increased nucleophilicity of the secondary amine product, which can lead to over-alkylation to a tertiary amine.[3] A common and effective strategy involves reductive amination.
A plausible and controlled synthesis of 2-Bromo-4-fluoro-N-methylaniline starts from the commercially available 2-Bromo-4-fluoroaniline. The process involves formylation followed by reduction.
Synthetic Workflow Diagram
Caption: A two-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a two-step procedure designed for high selectivity and yield.
Step 1: Formylation of 2-Bromo-4-fluoroaniline
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To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-fluoroaniline (1.0 eq).
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Add formic acid (approx. 3.0 eq) as both the reagent and solvent.
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Heat the reaction mixture to 100°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
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Causality: Using formic acid as the formylating agent is an established, high-yielding method. The excess ensures the reaction goes to completion. Heating provides the necessary activation energy.
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-
After completion, cool the mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid (N-(2-bromo-4-fluorophenyl)formamide) by filtration, wash with water, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.
Step 2: Reduction of the Formamide Intermediate
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In a separate, oven-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, approx. 1.5 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0°C using an ice bath.
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Dissolve the N-(2-bromo-4-fluorophenyl)formamide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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Causality: LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. The reaction is highly exothermic, so a dropwise addition at 0°C is critical for safety and to prevent side reactions. Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water.
-
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the solid with THF or ethyl acetate.
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Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude liquid via silica gel column chromatography to obtain the final product, 2-Bromo-4-fluoro-N-methylaniline.
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Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Spectroscopic and Analytical Characterization
The structural features of 2-Bromo-4-fluoro-N-methylaniline give rise to a distinct spectroscopic fingerprint. The predicted data below are based on analyses of similar structures.[4][5]
| Technique | Expected Characteristics |
| ¹H NMR | ~2.8-3.0 ppm (s, 3H): Singlet for the N-CH ₃ protons. ~3.5-4.5 ppm (broad s, 1H): Broad singlet for the N-H proton. ~6.5-7.5 ppm (m, 3H): Complex multiplets for the three aromatic protons, with coupling to both each other and the ¹⁹F nucleus. |
| ¹³C NMR | ~30-35 ppm: N-C H₃ carbon. ~105-110 ppm: C -Br carbon. ~115-125 ppm: Aromatic C -H carbons, showing coupling to fluorine (C-F coupling). ~145-150 ppm: C -N carbon. ~155-160 ppm (d, ¹JCF ≈ 240-250 Hz): C -F carbon, appearing as a doublet with a large coupling constant. |
| IR Spectroscopy | ~3400-3450 cm⁻¹: N-H stretch (sharp, characteristic of secondary amines). ~2800-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1500-1600 cm⁻¹: C=C aromatic ring stretches. ~1200-1300 cm⁻¹: C-N stretch. ~1100-1200 cm⁻¹: C-F stretch. |
| Mass Spec (EI) | M⁺ at m/z 203 and 205: Molecular ion peaks with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
Reactivity and Synthetic Utility
The molecule's synthetic value stems from its three distinct reactive sites, which can be addressed with high selectivity. The electronic nature of the substituents—ortho-bromo (weakly deactivating, inductive), para-fluoro (weakly deactivating, inductive), and ortho-N-methylamino (strongly activating, resonance)—creates a unique electronic environment.
Reactivity Map
Caption: Major sites of reactivity on 2-Bromo-4-fluoro-N-methylaniline.
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Site A (N-H Bond): The secondary amine can be deprotonated with a suitable base and undergo further reactions such as acylation to form amides or a second alkylation to form a tertiary amine.
-
Site B (C-Br Bond): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or vinyl groups (Suzuki coupling), nitrogen or oxygen nucleophiles (Buchwald-Hartwig amination/etherification), or alkynes (Sonogashira coupling).
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Site C (Aromatic Ring): The N-methylamino group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by fluorine, electrophiles will preferentially add to the positions ortho to the amine group (positions 3 and 5).
Applications in Research and Drug Development
Halogenated anilines are cornerstone intermediates in multiple industries.[6][7] 2-Bromo-4-fluoro-N-methylaniline, with its specific substitution pattern, is a valuable precursor for creating complex molecules with desired biological or material properties.
-
Pharmaceutical Synthesis: This compound is an ideal starting point for synthesizing active pharmaceutical ingredients (APIs). The bromo and fluoro groups can modulate properties like metabolic stability, lipophilicity, and binding affinity. Similar building blocks are used in the synthesis of antihistamines, antidepressants, and antihypertensive agents.[8]
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Agrochemicals: The toxophoric properties of halogenated aromatic compounds make them useful scaffolds for developing new herbicides and pesticides.[7]
-
Materials Science: The incorporation of bromine and fluorine into organic molecules can influence the electronic and physical properties of polymers and other advanced materials, making this compound a candidate for developing specialty chemicals.[6]
Safety, Handling, and Storage
2-Bromo-4-fluoro-N-methylaniline is a hazardous chemical and must be handled with appropriate precautions. Like many halogenated anilines, it poses risks upon exposure.[9][10]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood.[11]
-
-
Handling and Storage:
-
First-Aid Measures:
-
If Inhaled: Move person to fresh air.
-
In Case of Skin Contact: Take off contaminated clothing immediately and wash skin with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth. Seek immediate medical attention.[11]
-
Disclaimer: This guide is for informational purposes only. Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 2-Bromo-4-fluoro-N-methylaniline | 1037138-94-5 - Sigma-Aldrich. (URL: )
- 2-Bromo-4-fluoro-N-methylaniline hydrochloride 1216913-11-9 wiki - Guidechem. (URL: )
- 1216913-11-9|2-Bromo-4-fluoro-N-methylaniline hydrochloride|BLD Pharm. (URL: )
- Transformation of Aniline to N-Methylaniline: A Comprehensive Study - Echemi. (URL: )
- C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N‐Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation | The Journal of Chemical Physics | AIP Publishing. (URL: )
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - NSF PAR. (URL: )
- Selected examples for the synthesis of N‐methyl aniline.
- 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 - ChemicalBook. (URL: )
- 2-Bromo-4-fluoro-N-methylaniline - Fluorochem. (URL: )
- 2-Bromo-4-fluoro-6-methylaniline 97 202865-77-8 - Sigma-Aldrich. (URL: )
- FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calcul
- Simple Synthesis of N-Methyl Aniline over Modified Kaolin for Octane Number Improvement | Energy & Fuels - ACS Public
- N-Methylaniline(100-61-8) 1 H NMR - ChemicalBook. (URL: )
- 2-Bromo-4-fluoroaniline SDS, 1003-98-1 Safety D
- methylation of amines using formic acid via simple inorganic base catalysis - Chinese Chemical Letters. (URL: )
- (+) APCI HDX mass spectra of (a) aniline, (b) N-methylaniline, (c) N,N-dimethylaniline, (d) 1-methyl-2-phenylindole, and (e)
- 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- 2-Fluoro-4-methylaniline 99 452-80-2 - Sigma-Aldrich. (URL: )
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. (URL: )
- N-Methylaniline | C7H9N | CID 7515 - PubChem. (URL: )
- Aniline, N-methyl- - NIST WebBook. (URL: )
- SAFETY DATA SHEET - 2-Bromo-4-methylaniline. (URL: )
- 2-Bromo-4-methylaniline, 99% 50 g | Buy Online | Thermo Scientific Chemicals. (URL: _)
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
- SAFETY DATA SHEET - 4-Bromo-2-fluoroaniline. (URL: )
- 2-Bromo-4-methylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific. (URL: )
- 2-Bromo-4-methylaniline(583-68-6)IR1 - ChemicalBook. (URL: )
- 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem. (URL: )
- 2-Bromo-4-methylaniline | 583-68-6 - ChemicalBook. (URL: )
- KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google P
- 2-Bromo-4-methylaniline 98 583-68-6 - MilliporeSigma. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (URL: )
- Synthesis of 2-Bromo-4-Methyl-aniline from 2-BroMo-4-Methyl-1-nitro-benzene - ChemicalBook. (URL: )
- A Practical Procedure for Regioselective Bromin
-
ANILINE HYDROCHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link]
Sources
- 1. 2-Bromo-4-fluoro-N-methylaniline | 1037138-94-5 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
